Fluphenazine decanoate dihydrochloride
Overview
Description
Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the management of chronic psychoses such as schizophrenia. This compound is a derivative of fluphenazine, designed to provide prolonged therapeutic effects, making it suitable for patients who require long-term neuroleptic therapy .
Mechanism of Action
Target of Action
Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
This compound acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The antagonistic action of this compound on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .
Result of Action
The antagonistic action of this compound on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .
Biochemical Analysis
Biochemical Properties
Fluphenazine decanoate dihydrochloride acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
This compound has various effects on cells. It can cause uncontrolled muscle movements, extreme drowsiness, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, and jaundice . It can also lead to a serious movement disorder that may not be reversible, especially with high doses or long-term use .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It inhibits the D1 and D2 receptors, which are part of the dopaminergic system in the brain . This inhibition affects various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Temporal Effects in Laboratory Settings
The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .
Dosage Effects in Animal Models
Adverse extrapyramidal effects may occur in horses given fluphenazine decanoate . These effects appear to be unpredictable and may be severe and life-threatening .
Metabolic Pathways
This compound is metabolized extensively by aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .
Transport and Distribution
This compound is given by injection into a muscle or under the skin . The dosage is based on the patient’s medical condition and response to treatment . It is usually administered every 4 to 6 weeks .
Subcellular Localization
The subcellular localization of this compound is primarily at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It is believed to depress the reticular activating system, affecting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluphenazine decanoate dihydrochloride involves the esterification of fluphenazine with decanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in sterile conditions to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine decanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Fluphenazine decanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Employed in studies investigating the effects of antipsychotic drugs on cellular and molecular processes.
Medicine: Widely used in clinical research to evaluate the efficacy and safety of long-acting antipsychotic medications.
Industry: Utilized in the pharmaceutical industry for the development and production of antipsychotic drugs
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychoses.
Thioridazine: A phenothiazine antipsychotic with similar therapeutic effects.
Perphenazine: A phenothiazine derivative with antipsychotic properties
Uniqueness
Fluphenazine decanoate dihydrochloride is unique due to its long-acting nature, which allows for less frequent dosing compared to other antipsychotics. This characteristic makes it particularly beneficial for patients who have difficulty adhering to a regular medication schedule .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
Record name | Fluphenazine decanoate dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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